molecular formula C17H13F3IN3OS B11564136 3-amino-N-(4-iodo-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(4-iodo-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11564136
M. Wt: 491.3 g/mol
InChI Key: YSCKPLNJSXMTCM-UHFFFAOYSA-N
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Description

3-amino-N-(4-iodo-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound belonging to the thienopyridine class This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, an amino group, and various substituents such as iodine, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-iodo-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents to form the thieno[2,3-b]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-iodo-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the trifluoromethyl group can lead to a variety of functionalized thienopyridine derivatives .

Mechanism of Action

The mechanism of action of 3-amino-N-(4-iodo-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the iodine and trifluoromethyl groups enhances its binding affinity and specificity . Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular signaling processes .

Properties

Molecular Formula

C17H13F3IN3OS

Molecular Weight

491.3 g/mol

IUPAC Name

3-amino-N-(4-iodo-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C17H13F3IN3OS/c1-7-5-9(21)3-4-10(7)23-15(25)14-13(22)12-8(2)6-11(17(18,19)20)24-16(12)26-14/h3-6H,22H2,1-2H3,(H,23,25)

InChI Key

YSCKPLNJSXMTCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=C(C=C(C=C3)I)C)N)C(F)(F)F

Origin of Product

United States

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